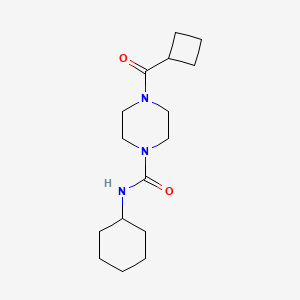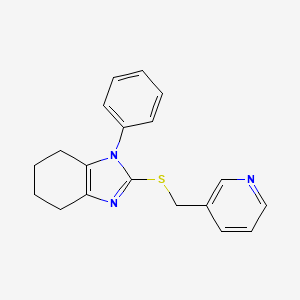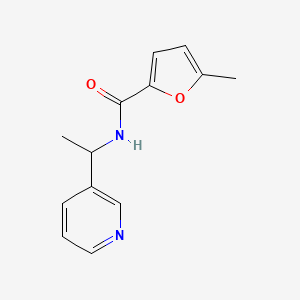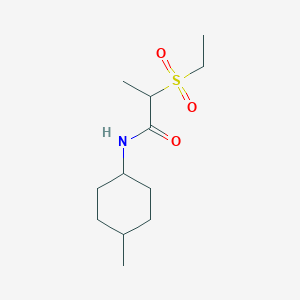
4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience research. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA aminotransferase leads to an increase in GABA levels, which has been shown to have a range of beneficial effects in various neurological and psychiatric disorders.
Mechanism of Action
4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. This leads to an increase in GABA levels in the brain, which enhances GABAergic neurotransmission and reduces neuronal excitability. This mechanism of action has been shown to be effective in reducing seizure activity and improving symptoms of anxiety and depression.
Biochemical and Physiological Effects:
4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects in various animal models. Studies have shown that 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide can increase GABA levels in the brain, leading to a reduction in seizure activity and anxiolytic and antidepressant effects. 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide has also been shown to improve cognitive function and reduce alcohol consumption in animal models.
Advantages and Limitations for Lab Experiments
4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide is also readily available and can be synthesized in high yields, making it a cost-effective compound for research purposes. However, like any experimental tool, 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide has limitations. Its effects may not be representative of the effects of endogenous GABA, and its use may not be suitable for all experimental models.
Future Directions
4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide has shown promise as a potential therapeutic agent for several neurological and psychiatric disorders. Future research should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in humans. Studies should also investigate the long-term effects of 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide use and its potential for abuse. Additionally, the development of more selective GABA aminotransferase inhibitors may provide a more targeted approach for treating neurological and psychiatric disorders.
Synthesis Methods
4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide can be synthesized using a multi-step process involving the reaction of cyclohexylamine and cyclobutanone to form the intermediate cyclobutanecarbonylcyclohexylamine, which is then reacted with piperazine-1-carboxylic acid to yield 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide. The synthesis process has been optimized to produce high yields of pure 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide, making it a readily available compound for research purposes.
Scientific Research Applications
4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications in several neurological and psychiatric disorders. Studies have shown that 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide can increase GABA levels in the brain, leading to a reduction in seizure activity in animal models of epilepsy. 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c20-15(13-5-4-6-13)18-9-11-19(12-10-18)16(21)17-14-7-2-1-3-8-14/h13-14H,1-12H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHWPPKFXGHKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3-Methylphenoxy)propanoyl]piperazin-2-one](/img/structure/B7564443.png)

![4-[2-(4-Methylphenoxy)propanoyl]piperazin-2-one](/img/structure/B7564459.png)
![4-[2-(4-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564463.png)

![N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide](/img/structure/B7564498.png)

![N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]acetamide](/img/structure/B7564508.png)
![(2-methylcyclopropyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7564532.png)
![N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7564539.png)
![1-[[6-(Azepan-1-yl)pyridin-3-yl]methyl]-3-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]urea](/img/structure/B7564545.png)
![N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7564552.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7564558.png)